1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide
Description
Contextualization of Pyrazole (B372694) and Sulfonamide Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and the sulfonamide functional group, -S(=O)₂NR₂R₃, are independently recognized as "privileged structures" in drug discovery. Their consistent presence in a wide array of biologically active compounds underscores their importance.
Pyrazole derivatives are renowned for their extensive range of pharmacological activities. globalresearchonline.net This versatility has made the pyrazole scaffold a focal point for researchers in the development of new drugs. globalresearchonline.net The inherent aromaticity and the ability of the nitrogen atoms to engage in hydrogen bonding contribute to their effective interaction with various biological targets. mdpi.com
The spectrum of biological activities associated with pyrazole-containing compounds is remarkably broad, encompassing:
Anti-inflammatory and Analgesic Effects: A prominent example is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis. mdpi.com
Anticancer Properties: Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Their mechanisms of action often involve the inhibition of kinases and other enzymes crucial for cancer cell growth and survival. nih.gov
Antimicrobial Activity: The pyrazole nucleus is a constituent of various antibacterial and antifungal agents. mdpi.com
Antidepressant and Anticonvulsant Activities: Certain pyrazole derivatives have shown efficacy in preclinical models of depression and epilepsy. mdpi.com
Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors for a range of enzymes, including carbonic anhydrases and kinases. nih.gov
Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives
| Pharmacological Activity | Examples of Pyrazole-based Drugs/Compounds |
| Anti-inflammatory | Celecoxib |
| Anticancer | Crizotinib |
| Antiobesity | Rimonabant (withdrawn) |
| Antidepressant | Fezolamine |
| Analgesic | Difenamizole |
This table is illustrative and not exhaustive.
The sulfonamide group is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfanilamide, the first commercially available antibacterial drug. tandfonline.com Since then, this functional group has been incorporated into a vast number of therapeutic agents, demonstrating its remarkable versatility.
The significance of the sulfonamide moiety stems from several key properties:
Antibacterial Action: Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits bacterial growth and replication. tandfonline.com
Diverse Pharmacological Roles: Beyond their antibacterial effects, sulfonamides are integral to drugs with a wide range of applications, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), and antiviral agents. tandfonline.com
Enzyme Inhibition: The sulfonamide group is a key pharmacophore in the design of inhibitors for various enzymes, most notably carbonic anhydrases. nih.govrsc.org The interaction of the sulfonamide with the zinc ion in the active site of these enzymes is a well-established mechanism of inhibition. nih.gov
Structural Scaffold: The sulfonamide linkage provides a stable and synthetically accessible scaffold for connecting different molecular fragments, allowing for the creation of diverse chemical libraries for drug screening. tandfonline.com
Table 2: Therapeutic Classes of Drugs Containing the Sulfonamide Moiety
| Therapeutic Class | Example Drug |
| Antibacterials | Sulfamethoxazole |
| Diuretics | Hydrochlorothiazide |
| Anticonvulsants | Topiramate |
| Antivirals | Amprenavir |
| Anti-inflammatory | Celecoxib |
This table provides examples and is not a complete list.
Rationale for Investigating 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide
While specific research detailing the explicit rationale for the synthesis of "this compound" is not extensively available in public literature, a strong scientific justification can be inferred from the well-documented properties of its constituent parts.
The decision to combine a pyrazole ring with a sulfonamide group is a well-established strategy in medicinal chemistry, often referred to as molecular hybridization. acs.org This approach aims to create a new chemical entity that may exhibit synergistic or additive effects, improved pharmacokinetic properties, or a novel pharmacological profile compared to the individual components. acs.org The pyrazole-sulfonamide scaffold is a prominent structural motif in numerous pharmaceutically active compounds. acs.org
The specific arrangement in "this compound" places the sulfonamide group at the 4-position of the pyrazole ring, a common substitution pattern in bioactive pyrazoles. globalresearchonline.netnih.gov The presence of both moieties in a single molecule creates a pharmacophore with the potential to interact with multiple biological targets or to bind with high affinity and specificity to a single target.
The structure of "this compound" suggests several avenues for academic and pharmaceutical research. The primary sulfonamide group is a known zinc-binding group, making it a prime candidate for the inhibition of metalloenzymes, particularly carbonic anhydrases. nih.govrsc.org Various isoforms of carbonic anhydrase are implicated in a range of diseases, including glaucoma, epilepsy, and some cancers, making them attractive therapeutic targets. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C5H10N4O2S |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2,6H2,(H2,7,10,11) |
InChI Key |
BFQQWDVUFJPJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN)S(=O)(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Pyrazole Sulfonamide Derivatives
Impact of Substituents on Pyrazole (B372694) Ring
The pyrazole ring is a core component of this class of compounds, and modifications to its substituents can significantly influence their pharmacological properties. acs.orgresearchgate.net The strategic placement of different chemical groups on the pyrazole nucleus can alter the molecule's size, shape, electronic distribution, and hydrogen-bonding capabilities, all of which affect its interaction with biological targets.
The introduction of aryl moieties and various linking groups to the pyrazole ring has been a key strategy in the development of pyrazole-sulfonamide derivatives. nih.gov The nature and position of these groups can profoundly impact the compound's activity. For instance, in a series of pyrazole-based benzene sulfonamides, the type of substituent on the phenyl rings at positions 3 and 5 of the pyrazole ring was found to be crucial for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. rsc.org
Key findings from these studies include:
Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups, such as chlorine or bromine, on a phenyl ring at position 5 of the pyrazole often leads to enhanced inhibitory potential against certain enzymes. rsc.org Conversely, electron-donating groups like methyl may not significantly improve or could even reduce activity. rsc.org
Positional Isomerism: The position of substituents on the aryl ring is critical. For example, in one study, a methoxy group at the meta position of a phenyl ring increased antimalarial activity, while the same group at the ortho or para position resulted in a loss of potency. mdpi.com
Nature of the Linker: The group connecting the pyrazole to other parts of the molecule can also influence activity. Studies have shown that linkers like urea can be beneficial for generating effective carbonic anhydrase inhibitory activity. nih.gov
The following table summarizes the effects of different aryl substituents on the inhibitory activity of pyrazole-sulfonamide derivatives against various carbonic anhydrase isoforms.
Table 1: Influence of Aryl Substituents on Carbonic Anhydrase Inhibition
| Compound ID | Phenyl Ring Position | Substituent | Effect on Activity |
|---|---|---|---|
| 4a | 5 | -CH3 | No considerable activity |
| 4b | 5 | -Br | Inhibitor of hCAII and hCAXII |
| 4c | 5 | -Cl | Reduced activity of hCAII, hCAIX, and hCAXII |
This table is based on data from a study on pyrazole-based benzene sulfonamides and their inhibitory effects on human carbonic anhydrases. rsc.org
The length of the alkyl chain in the aminoethyl moiety attached to the pyrazole ring can have a significant impact on the biological activity of the resulting sulfonamide derivatives. This is often due to its influence on the compound's lipophilicity and its ability to fit into the binding pocket of the target protein.
Research has shown that varying the length of the alkyl chain can modulate the potency and selectivity of these compounds. For example, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), extending the size of an alkyl group on the pyrazole ring was generally well-tolerated, with ethyl, n-butyl, iso-propyl, and tert-butyl derivatives all showing submicromolar activity. acs.org Interestingly, an n-propyl chain at position 5 of the pyrazole resulted in a threefold increase in potency compared to the initial hit compound. acs.org
These findings highlight the importance of optimizing the alkyl chain length to achieve the desired pharmacological profile. This structural feature can influence how the molecule interacts with its target, with even small changes in chain length leading to significant differences in biological activity. spectroscopyonline.com
Role of Sulfonamide Moiety Modifications
The sulfonamide group is a critical pharmacophore in this class of compounds, and its modification can lead to significant changes in biological activity. researchgate.net The sulfonamide moiety is known to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases, making it a key target for structural modifications. nih.gov
Studies have explored various modifications to the sulfonamide group, including:
Positional Isomerism: The position of the sulfonamide group on an attached benzene ring can influence inhibitory activity. For instance, compounds with a sulfonamide group at the meta position have been shown to display higher activity against certain carbonic anhydrase isozymes compared to their para counterparts. nih.gov
Substitution on the Sulfonamide Nitrogen: The introduction of different substituents on the nitrogen atom of the sulfonamide can modulate the compound's potency and selectivity. This approach has been used to develop a wide range of sulfonamide-based drugs with diverse therapeutic applications. researchgate.net
The following table illustrates the impact of the sulfonamide group's position on the inhibitory activity of pyrazolone derivatives against cholinesterases.
Table 2: Effect of Sulfonamide Position on Cholinesterase Inhibition
| Compound Class | Sulfonamide Position | Relative Activity |
|---|---|---|
| Pyrazolone Derivatives | meta | Higher activity |
This table is based on findings from a study investigating sulfonamide-bearing pyrazolone derivatives and their effects on cholinesterases. nih.gov
Investigation of Dual-Tail Strategies in Pyrazole-Sulfonamide Scaffolds
The "dual-tail" strategy is an innovative approach in drug design that involves attaching two distinct side chains to a central scaffold to interact with different regions of a biological target. This strategy has been successfully applied to pyrazole-sulfonamide derivatives to develop potent and selective inhibitors of various enzymes, including carbonic anhydrase IX (CA IX). nih.govbue.edu.egresearchgate.netresearchgate.net
In this approach, one "tail" typically consists of the sulfonamide moiety, which anchors the molecule to the active site of the enzyme. uni-halle.debue.edu.eg The second "tail" can be varied to interact with the surrounding amino acid residues, thereby enhancing the compound's affinity and selectivity. uni-halle.debue.edu.eg
A study involving a series of novel pyridine (B92270) sulfonamide-pyrazole hybrid scaffolds demonstrated the effectiveness of this strategy. nih.govbue.edu.egresearchgate.net By mimicking dual-tail inhibitors of CA IX, researchers were able to synthesize compounds with significant cytotoxic effects against colorectal cancer cells. nih.govbue.edu.egresearchgate.net The most potent compounds from this series induced apoptosis and cell cycle arrest in the cancer cells, highlighting the potential of the dual-tail approach in developing novel anticancer agents. nih.govbue.edu.egresearchgate.net
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its substituents (stereochemistry) can have a profound impact on its biological activity. nih.gov For pyrazole-sulfonamide derivatives, these factors can determine how well the molecule fits into the active site of its target enzyme and the types of interactions it can form.
Conformational analysis studies help to identify the most stable and biologically active conformations of these molecules. qub.ac.uk These studies often employ computational methods, such as molecular docking, to predict the binding mode of the inhibitor within the enzyme's active site. qub.ac.uk
Stereochemistry is also a critical factor, as different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov For example, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo- and exo-diastereoisomers showed significant differences in their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov The endo-isomer was found to be significantly more potent than the exo-isomer, which was devoid of any activity. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to ensure the desired pharmacological effect. nih.gov
Biological Activities and Molecular Mechanisms of Action
Cellular Responses and Associated Pharmacological Effects
Following a comprehensive search of available scientific literature, no specific research data was found for the compound “1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide” corresponding to the requested biological activities. The subsequent sections, therefore, cannot be populated with the detailed research findings, data tables, and specific mechanistic insights as required by the prompt.
In Vitro Cytotoxicity Assessments for Mechanistic Insights
No studies detailing the in vitro cytotoxicity of this compound were identified.
Induction of Apoptosis in Cancer Cell Lines
There is no available research on the induction of apoptosis in cancer cell lines by this compound.
Cell Cycle Arrest and Progression Modulation
Information regarding the effects of this compound on cell cycle arrest and progression is not present in the reviewed literature.
Antimicrobial Activities of Pyrazolyl-Sulfonamides and Their Metal Complexes
Specific antimicrobial studies on this compound or its metal complexes could not be located.
Anti-inflammatory Effects in Cellular Models
No data is available concerning the anti-inflammatory effects of this compound in cellular models.
Theoretical and Computational Studies
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide, might interact with a biological target, typically a protein or enzyme.
Elucidation of Binding Modes and Active Site Interactions
Detailed studies elucidating the specific binding modes and active site interactions of this compound with various biological targets are not currently present in the available scientific literature. Such studies would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.
Prediction of Inhibitory Activity and Binding Affinities
The prediction of inhibitory activity and the calculation of binding affinities are direct applications of molecular docking simulations. These computational predictions quantify the potential efficacy of a compound as an inhibitor of a specific biological target. At present, there are no published studies that provide predicted inhibitory constants (Ki) or binding affinity values (such as ΔG) for this compound against any specific therapeutic targets.
Quantum Chemical Methods and Electronic Structure Analysis
Quantum chemical methods are employed to investigate the electronic structure and properties of molecules. These approaches provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT calculations are widely applied to pyrazole (B372694) and sulfonamide derivatives to understand their geometric and electronic properties, specific DFT studies focused on this compound are not found in the current body of scientific research. Such calculations would yield valuable data on optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and charge distribution.
Analysis of Intramolecular Hydrogen Bonding
The structure of this compound suggests the potential for intramolecular hydrogen bonding, which can significantly influence its conformation and properties. A detailed computational analysis would be required to confirm the presence and strength of such interactions. However, specific research articles detailing this analysis for the title compound are not available.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface for this compound has not been reported in the scientific literature. This analysis would highlight the regions of positive and negative electrostatic potential, offering insights into its intermolecular interactions.
Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational models help to identify potential liabilities of a drug candidate early in the development process. For this compound, various software platforms and web-based tools could be employed to estimate its ADME profile.
These predictive models are built on large datasets of experimentally determined properties of diverse molecules. By analyzing the structural features of a new compound, these models can forecast its behavior in biological systems. For instance, the presence of the sulfonamide group, the pyrazole ring, and the aminoethyl side chain in this compound would be key determinants of its predicted ADME properties.
Prediction of Physicochemical Properties (e.g., pKa, LogP)
The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. Key parameters such as pKa and the partition coefficient (LogP) are routinely predicted using computational methods.
pKa: This value indicates the acidity or basicity of a compound and influences its ionization state at different physiological pH values. The ionization state, in turn, affects solubility, permeability, and interaction with biological targets. For this compound, the primary amino group on the ethyl side chain is expected to be basic, while the sulfonamide group possesses acidic protons. Computational tools can predict the specific pKa values for these functional groups, providing insight into the compound's charge state in various bodily compartments.
A hypothetical data table for the predicted physicochemical properties of this compound is presented below. It is important to note that these are representative values that would be obtained from computational predictions.
| Property | Predicted Value | Significance |
| pKa (basic) | 8.5 - 9.5 | Influences the charge of the aminoethyl group at physiological pH, affecting solubility and receptor interactions. |
| pKa (acidic) | 9.0 - 10.0 | Relates to the sulfonamide group, impacting solubility and potential for hydrogen bonding. |
| LogP | 0.5 - 1.5 | Suggests a relatively balanced hydrophilic-lipophilic character, which could favor good oral absorption and distribution. |
Conformational Analysis and Isomer Stability
The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological macromolecules, such as enzymes and receptors. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, rotation around the single bonds, particularly in the aminoethyl side chain, allows the molecule to adopt various spatial arrangements.
Exploration of Derivatives and Analogues of 1 2 Aminoethyl 1h Pyrazole 4 Sulfonamide
Pyrazole (B372694) Sulfonamide Hybrid Molecules and Conjugates
The strategy of creating hybrid molecules by combining the pyrazole sulfonamide core with other pharmacologically active heterocyclic moieties has been a fruitful area of research. This approach aims to develop novel compounds with potentially synergistic or enhanced biological activities.
Pyridazinecarboxamide Moieties
The incorporation of pyridazinecarboxamide moieties into the pyrazole sulfonamide scaffold has been investigated to explore the structure-activity relationships of the resulting hybrid molecules. These efforts have led to the synthesis of a series of benzenesulfonamides that feature pyrazole- and pyridazinecarboxamides with various bulky substituents. The inhibitory effects of these new derivatives have been evaluated against several human carbonic anhydrase (hCA) isoforms, which are crucial physiological enzymes. This research has successfully identified isoform-selective inhibitors for all four of the investigated hCA enzymes, highlighting the potential for designing drugs with improved selectivity and reduced side effects. Computational methods have been employed to understand the molecular basis for the observed selectivity, which could guide the future design of inhibitors with applications as antiglaucoma agents, diuretics, and antitumor drugs.
Pyrazolo[4,3-c]pyridine Sulfonamides
The fusion of a pyridine (B92270) ring to the pyrazole core, forming pyrazolo[4,3-c]pyridine sulfonamides, has been a significant area of investigation. These compounds have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are involved in a multitude of physiological and pathological processes. mdpi.comresearchgate.net
Several synthesized pyrazolo[4,3-c]pyridine sulfonamide derivatives have demonstrated noteworthy inhibitory activity against cytosolic human CA isoforms I and II, as well as transmembrane, tumor-associated isoforms IX and XII. mdpi.comnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective inhibition. For instance, the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolo[4,3-c]pyridine moiety has been shown to be critical for activity against hCA I. mdpi.com Specifically, an N-methylpropionamide linker was found to be favorable for inhibitory activity. mdpi.com
The inhibitory potential of these compounds is not limited to human CAs. Studies have also revealed their activity against β- and γ-CAs from various bacterial strains, suggesting their potential as novel antibacterial agents with an alternative mechanism of action to combat drug resistance. mdpi.comresearchgate.netnih.gov Computational docking studies have been employed to elucidate the binding modes of these compounds within the active site of hCA IX, providing a molecular basis for their inhibitory activity and guiding further optimization efforts. mdpi.com
| Compound Type | Key Structural Feature | Target Enzyme(s) | Notable Findings |
| Pyrazolo[4,3-c]pyridine Sulfonamide | N-methylpropionamide linker | hCA I | Favorable for inhibitory activity. mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Direct connection of moieties | hCA I | Decreased activity compared to a linked analogue. mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide | 4-hydroxy-6-methylpyridin moiety | BpsCAβ | Beneficial for inhibitory activity. mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Chroman-2,4-dione scaffold | E. coli β-CA | Positive influence on inhibitory activity. mdpi.com |
Benzimidazole-linked Sulfonamide Derivatives
The conjugation of the pyrazole sulfonamide scaffold with benzimidazole, another biologically significant heterocycle, has led to the development of novel derivatives with promising anticancer activities. nih.govresearchgate.netjchemlett.comnih.gov A series of benzimidazole-linked pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer effects against various human cancer cell lines. nih.gov
Several of these hybrid compounds have exhibited potent antiproliferative activity. nih.gov For instance, one derivative demonstrated particularly effective activity against lung cancer cell lines and also showed significant EGFR binding affinity. nih.gov Further mechanistic studies revealed that this compound could induce a strong G2/M phase arrest and promote apoptosis in lung cancer cells. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active pocket of the EGFR, revealing key hydrogen bonds and π-π interactions that contribute to their inhibitory activity. nih.gov
| Derivative Class | Notable Activity | Mechanism of Action |
| Benzimidazole-linked pyrazole | Potent antiproliferative activity against lung cancer cell lines. nih.gov | Induction of G2/M phase cell cycle arrest and apoptosis. nih.gov |
| Benzimidazole-containing 1,2,3-Triazoles | Superior activity against A-549 and MCF-7 cancer cell lines. jchemlett.com | Not specified |
Other Fused and Substituted Heterocyclic Ring Systems
The versatility of the pyrazole sulfonamide scaffold allows for its fusion and substitution with a wide array of other heterocyclic ring systems to generate novel compounds with diverse biological activities. The exploration of these derivatives is a continuous effort in the field of medicinal chemistry to identify new therapeutic agents. mdpi.comnih.govnih.gov
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel chemical entities with improved properties while retaining the desired biological activity.
Scaffold hopping involves modifying the central core of a molecule to create a new chemotype. nih.govniper.gov.in This approach can lead to compounds with enhanced metabolic stability and reduced lipophilicity. niper.gov.in For instance, replacing an imidazopyridine ring with a 1,2,4-triazolopyridine motif by incorporating an additional nitrogen atom can block a site of metabolism. niper.gov.in Similarly, substituting a phenyl group with a pyridyl or pyrimidyl ring can also improve metabolic stability. niper.gov.in
Bioisosteric replacement focuses on substituting atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or toxicological profile. lookchem.com For example, pyrazoles have been investigated as bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors. lookchem.com While the initial replacement may sometimes lead to a decrease in potency, further structural modifications can restore and even enhance the desired activity. lookchem.com The sulfonamide group itself can also be a subject of bioisosteric replacement to fine-tune the properties of the molecule.
| Strategy | Description | Application in Pyrazole Sulfonamide Context |
| Scaffold Hopping | Modification of the central molecular core to create a new chemotype. nih.govniper.gov.in | Could involve replacing the pyrazole ring with other five- or six-membered heterocycles to improve metabolic stability or other properties. niper.gov.in |
| Bioisosteric Replacement | Substitution of atoms or functional groups with others having similar properties. lookchem.com | The sulfonamide group or other parts of the molecule could be replaced to modulate activity, selectivity, or pharmacokinetic parameters. lookchem.com |
Metal Complexes of Pyrazolyl-Sulfonamides and Their Research Applications
The coordination of pyrazolyl-sulfonamide ligands to metal ions has opened up new avenues for research, leading to the development of metal complexes with diverse applications in catalysis and medicine.
Palladium(II) complexes of pyrazolyl-sulfonamides have been synthesized and characterized, demonstrating a standard trans square-planar coordination environment. rsc.org These complexes have shown improved antibacterial activity compared to the parent sulfonamide ligands against a range of bacterial strains. rsc.org The enhanced activity is particularly notable against certain Gram-negative bacteria. rsc.org These palladium complexes have also been investigated as catalysts in chemical reactions, such as the oxidation of benzyl (B1604629) alcohol. researchgate.net
Copper(II) complexes with pyrazole-based ligands have been explored for their potential as antioxidant enzyme mimics. nih.gov Some of these complexes have been found to exhibit trifunctional enzyme-mimicking activities, possessing superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)-like catalytic capabilities. nih.gov This suggests their potential in mitigating oxidative stress. Copper(II) complexes of sulfonamides have also been shown to interact with biomolecules like DNA and serum albumin, indicating their potential for biological applications. rsc.org Furthermore, copper-based complexes have been studied for their catalytic activity in oxidation reactions, such as the conversion of catechol to o-quinone. mdpi.commdpi.com
Zinc(II) complexes of pyrazole-based ligands have also been synthesized and investigated for their therapeutic potential. diva-portal.orgmdpi.com Certain zinc(II) complexes with pyrazolone-based hydrazones have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. diva-portal.org Mechanistic studies suggest that these complexes may exert their effect by impacting the CTP synthetase enzyme in the parasite. diva-portal.org Zinc(II) complexes with pyrazole-type ligands have also been evaluated for their antioxidant properties. mdpi.com
| Metal Ion | Application Area | Key Research Findings |
| Palladium(II) | Antibacterial Agents, Catalysis | Improved antibacterial activity compared to ligands; catalysts for oxidation reactions. rsc.orgresearchgate.net |
| Copper(II) | Antioxidant Enzyme Mimics, Catalysis | Trifunctional enzyme-mimicking activity (SOD, CAT, GPx); catalysts for oxidation reactions. nih.govmdpi.commdpi.com |
| Zinc(II) | Therapeutic Agents, Antioxidants | Potent activity against Trypanosoma brucei; potential antioxidant properties. diva-portal.orgmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves two key steps:
Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or ketoesters under controlled pH (6–8) and temperature (60–80°C) to form the pyrazole core .
Sulfonamide Functionalization : Reaction of the pyrazole intermediate with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in the presence of a base (e.g., triethylamine) at 0–25°C to introduce the sulfonamide group. Solvent choice (e.g., dichloromethane or THF) impacts yield and purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products like N-alkylated byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the pyrazole ring’s substitution pattern and sulfonamide connectivity. For example, the aminoethyl group’s protons appear as triplets (~δ 2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₆H₁₁N₄O₂S: 227.06) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for biological targets?
- Methodological Answer :
-
Functional Group Modifications : Synthesize analogs (e.g., replacing the aminoethyl group with methyl or benzyl groups) and compare bioactivity .
-
Biological Assays : Test inhibition of enzymes like carbonic anhydrase or phosphodiesterases using fluorometric assays. For example, measure IC₅₀ values against PDE4 to assess potency .
-
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrogen bonding with the sulfonamide group .
- Data Interpretation : Tabulate results to identify critical substituents (see Table 1).
Table 1 : SAR of Pyrazole-4-Sulfonamide Derivatives
Substituent Target Enzyme IC₅₀ (µM) Key Interaction 2-Aminoethyl PDE4 0.12 H-bond (SO₂-NH) Methyl PDE4 5.6 Hydrophobic Benzyl Carbonic Anhydrase 1.3 π-Stacking
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Verify compound purity (e.g., HPLC traces) and storage conditions (e.g., moisture sensitivity of sulfonamides) across studies .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Statistical Validation : Use ANOVA to compare datasets and identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell lines or enzyme isoforms .
Experimental Design Considerations
Q. What strategies mitigate challenges in synthesizing this compound with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolutions : Employ chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification .
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during pyrazole ring formation to control stereochemistry .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and bioavailability. The aminoethyl group’s basicity may enhance solubility but reduce blood-brain barrier penetration .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s MetaSite to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
